REACTION_CXSMILES
|
C([Mg]Br)C.[CH3:5][C:6]([OH:10])([C:8]#[CH:9])[CH3:7].[CH3:11][O:12][CH2:13][C:14](=[O:16])[CH3:15].[Cl-].[NH4+]>C(OCC)C>[CH3:11][O:12][CH2:13][C:14]([CH3:15])([OH:16])[C:9]#[C:8][C:6]([CH3:7])([OH:10])[CH3:5] |f:3.4|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
COCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
37.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
CUSTOM
|
Details
|
until gas evolution ceases (approximately 1 hour)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The viscous mixture is next cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
by heating to 40° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the suspension
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with diethyl ether (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COCC(C#CC(C)(O)C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |